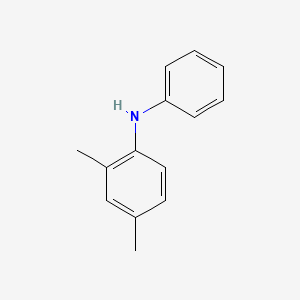

2,4-dimethyl-N-phenylaniline

Description

2,4-Dimethyl-N-phenylaniline (CAS: Not explicitly provided; synonyms: N-Phenyl-2,4-xylidine, 2,4-Dimethyldiphenylamine) is a tertiary aromatic amine with the molecular formula C₁₄H₁₅N (based on nomenclature analysis) . Structurally, it consists of a phenyl group attached to the nitrogen atom of a 2,4-dimethyl-substituted aniline moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and polymer stabilizers. Its methyl substituents at the 2- and 4-positions of the aniline ring enhance steric hindrance and electron-donating effects, influencing reactivity and solubility .

Properties

IUPAC Name |

2,4-dimethyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYRZBQXLCZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441715 | |

| Record name | 2,4-dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25078-04-0 | |

| Record name | 2,4-dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-N-phenylaniline can be synthesized through several methods. One common approach involves the condensation of aniline with 2,4-dimethylbenzaldehyde under acidic conditions. Another method includes the reduction of 2,4-dimethyl-N-nitrosoaniline using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the nitration of 2,4-dimethyltoluene followed by reduction. This process involves the use of nitric acid and sulfuric acid for nitration, and subsequent reduction using iron and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,4-dimethyl-N-nitrosoaniline, 2,4-dimethyl-N-nitroaniline.

Reduction: 2,4-dimethyl-N-phenylamine.

Substitution: Halogenated derivatives such as 2,4-dimethyl-N-phenylchloramine.

Scientific Research Applications

2,4-Dimethyl-N-phenylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of materials such as polyurethane and other polymers.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

4-Nitro-N,N-diphenylaniline

- Molecular Formula : C₁₈H₁₄N₂O₂

- Molecular Weight : 290.32 g/mol

- Structure : Features a nitro group at the para position of the central phenyl ring, with two phenyl groups attached to the nitrogen atom .

- Key Differences :

- The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to 2,4-dimethyl-N-phenylaniline.

- Higher molecular weight (290.32 vs. ~193.28 g/mol) due to the nitro group and additional phenyl substituents.

- Applications: Used in dye synthesis and as a precursor for explosives or corrosion inhibitors .

N-(4-Methylphenyl)diphenylamine

4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline

N,N-Dimethyl-p-phenylenediamine

- Molecular Formula : C₈H₁₂N₂

- Molecular Weight : 136.20 g/mol

- Structure: A para-phenylenediamine derivative with dimethylamino groups .

- Key Differences :

Comparative Data Table

Functional Group Impact on Properties

- Electron-Donating Groups (e.g., -CH₃): Increase basicity and solubility in non-polar solvents (e.g., this compound) .

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce basicity but enhance thermal stability (e.g., 4-nitro-N,N-diphenylaniline) .

- Heteroatoms (e.g., S in thiophene) : Improve electronic conjugation for optoelectronic applications .

Biological Activity

2,4-Dimethyl-N-phenylaniline (DMNPA) is an organic compound with the molecular formula C14H15N. It is a derivative of aniline characterized by two methyl groups at the 2 and 4 positions of the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and industrial applications.

DMNPA can be synthesized through various methods, including:

- Condensation Reaction : Aniline reacts with 2,4-dimethylbenzaldehyde under acidic conditions.

- Reduction : 2,4-dimethyl-N-nitrosoaniline is reduced using hydrogen in the presence of a palladium catalyst.

In industrial settings, DMNPA is often produced via nitration of 2,4-dimethyltoluene followed by reduction using iron and hydrochloric acid.

The biological activity of DMNPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as both an inhibitor and activator of specific biochemical pathways. The mechanism involves:

- Hydrogen Bond Formation : Interactions with target biomolecules.

- Hydrophobic Interactions : Affecting enzyme activity and receptor binding.

Biological Activities

Research indicates that DMNPA exhibits several biological activities:

Antimicrobial Activity

Studies have shown that DMNPA possesses antimicrobial properties, making it a candidate for further exploration as a potential antimicrobial agent. Its effectiveness against various bacterial strains has been documented, suggesting its role in combating infections.

Anticancer Potential

DMNPA's structural similarity to other bioactive compounds has led to its investigation in cancer research. Preliminary studies indicate that DMNPA may influence cell growth and apoptosis in cancer cells, although detailed mechanisms are still being elucidated .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of DMNPA is essential for understanding its therapeutic potential. Preliminary data suggest:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450s.

- Excretion : Predominantly excreted via urine as metabolites.

Comparison with Similar Compounds

DMNPA shares structural similarities with other aniline derivatives but exhibits unique biological profiles due to its specific substitution pattern. For instance:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dinitrodiphenylamine | Contains nitro groups instead of methyl groups | Higher reactivity but less biological activity compared to DMNPA |

| 2,4-Dimethylaniline | Lacks the phenyl group | Different chemical properties; less potent in biological assays |

| N-Phenyl-2,4-xylidine | Varies in substitution pattern | Exhibits distinct chemical behavior affecting its applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.